molecular formula C19H16N2O6S B2834449 ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-44-3

ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2834449
CAS No.: 886950-44-3
M. Wt: 400.41
InChI Key: DRSIIIUHKDBOHD-UHFFFAOYSA-N
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Description

ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides, sulfonates, and various catalysts (e.g., palladium on carbon) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications that may alter their properties and applications.

    Other pyridazine derivatives: Compounds with the pyridazine ring but different substituents can be compared to highlight the unique features of this compound.

Properties

IUPAC Name

ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-2-26-19(23)18-16(27-28(24,25)15-11-7-4-8-12-15)13-17(22)21(20-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSIIIUHKDBOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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